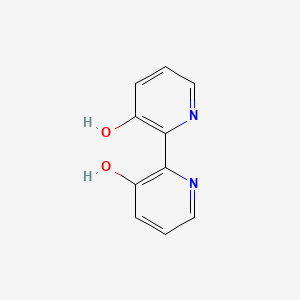

2,2'-联吡啶-3,3'-二醇

描述

Synthesis Analysis

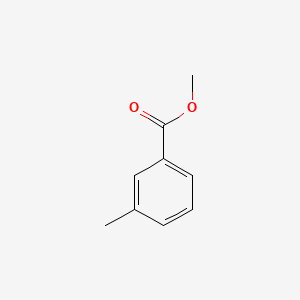

2,2'-Bipyridine-3,3'-diol can be synthesized from 2-chloroquinolines through a series of steps including oxidation, nitration, methoxylation, deoxidation, and demethylation. This method has been proven to be systematic and highly effective, providing a clear pathway to obtain this compound (Zhang Zhong-biao, 2011).

Molecular Structure Analysis

The structure of 2,2'-Bipyridine-3,3'-diol has been studied in various contexts, including its binding to cyclodextrins and human serum albumin (HSA). The stoichiometric ratios and binding constants deduced from spectral intensity changes indicate a sensitive response to cavity size and hydrophobicity, reflecting the intricate molecular structure and interaction capabilities of 2,2'-Bipyridine-3,3'-diol (O. K. Abou-Zied, 2007).

Chemical Reactions and Properties

This compound exhibits interesting chemical reactivity, such as its involvement in chemoenzymatic synthesis for asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes, demonstrating its versatility and utility in organic synthesis (D. Boyd et al., 2010).

Physical Properties Analysis

The photophysical properties of 2,2'-Bipyridine-3,3'-diol, such as absorption and fluorescence, are significantly influenced by its microenvironment. Studies have shown that these properties are highly sensitive to changes in solvent polarity and the presence of cyclodextrins, indicating the compound's potential as a microenvironment-sensitive probe (O. K. Abou-Zied, 2007; O. K. Abou-Zied, 2010).

Chemical Properties Analysis

The chemical properties of 2,2'-Bipyridine-3,3'-diol allow it to form various coordination modes and demonstrate noninnocence when deprotonated and coordinated within certain frameworks, as observed in osmium and other metal complexes. This versatility highlights the compound's potential in the development of advanced materials and catalysts (P. Ghosh et al., 2014).

科研应用

光物理探针应用

2,2'-联吡啶-3,3'-二醇(BP(OH)2)已被研究作为光物理探针的潜在应用。研究了BP(OH)2与环糊精(CDs)和人血清白蛋白(HSA)的结合,揭示了其对微环境变化的敏感性。这种敏感性通过吸收和荧光光谱的变化来展示,使BP(OH)2成为结合位点研究和生物系统中有用的探针(Abou-Zied, 2007)。

合成应用中的催化剂

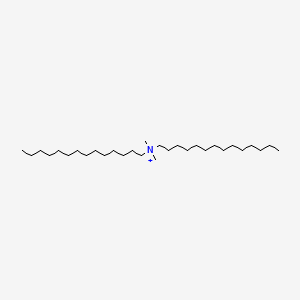

基于2,2'-联吡啶-3,3'-二醇的新型离子液体,BiPy2Cl2,已被用作合成各种黄色素衍生物的高效催化剂。这种催化剂以其简单性、低成本和在短时间内高产率而著称(Shirini等,2014)。

电光应用

使用介电、折射计和电光吸收测量确定了BP(OH)2及其衍生物的极化率。这些发现对于了解BP(OH)2在不同环境中的光物理行为是有价值的(Wortmann et al., 1992)。

化学传感器应用

合成了2,2'-联吡啶-3,3'-二醇衍生物,用作“肉眼可见”的荧光化学传感器,特别用于检测Cu2+离子。它们的选择性和敏感性使其适用于环境监测和生物系统中的应用(Reynal et al., 2010)。

生物系统中的分子识别

BP(OH)2已被用于研究不同胆盐聚集体,这对于携带难溶于水的药物分子是相关的。这项研究增进了对胆盐聚集体提供的疏水微环境的理解(Mandal et al., 2013)。

共聚反应中的配体

已制备新的基于异构联吡啶的配体,并用于CO/乙烯芳烃共聚反应。这些配体展示了配体骨架中轻微变化如何显著影响催化系统的生产率(Durand et al., 2008)。

生物系统中的水传感器

BP(OH)2的独特吸收特性使其成为生物系统中潜在的水传感器。这种应用基于其对宿主分子的疏水性和在不同环境中的结合常数的敏感性(Abou-Zied & Al-Hinai, 2006)。

未来方向

The rich photophysics of the excited-state intramolecular proton transfer (ESIPT) process in 2,2’-Bipyridine-3,3’-diol (BP(OH)2) system has interested a lot of researchers from both the experimental and the theoretical sides . The resemblance of BP(OH)2 with Watson-Crick canonical base pairs of DNA has led to some interesting spectroscopic investigation . Several efforts have been made to arrive at a detailed mechanism of the ESIPT process that generates the “stepwise or concerted?” question, which has been a controversy for years .

性质

IUPAC Name |

2-(3-hydroxypyridin-2-yl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-3-1-5-11-9(7)10-8(14)4-2-6-12-10/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNRKZBHLCOHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583574 | |

| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bipyridine-3,3'-diol | |

CAS RN |

36145-03-6 | |

| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-3,3'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

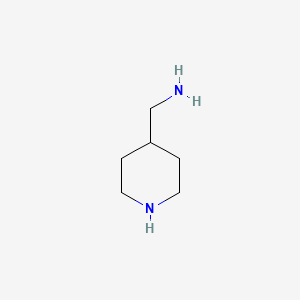

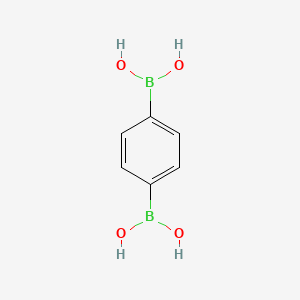

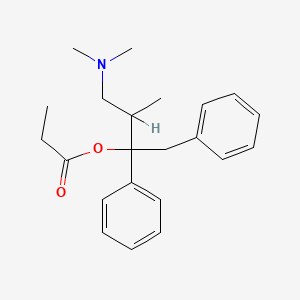

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)